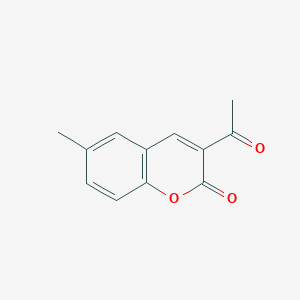

3-Acetyl-6-methylcoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-acetyl-6-methylchromen-2-one |

InChI |

InChI=1S/C12H10O3/c1-7-3-4-11-9(5-7)6-10(8(2)13)12(14)15-11/h3-6H,1-2H3 |

InChI Key |

MJMJREHDIIIUHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design

Classical Condensation Reactions for Coumarin (B35378) Synthesis

Traditional methods for constructing the coumarin scaffold have been refined over more than a century and remain fundamental in organic synthesis. These reactions typically involve the condensation of a phenol (B47542) with a β-ketoester or a related active methylene (B1212753) compound.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed method for the synthesis of 3-substituted coumarins. This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of 3-Acetyl-6-methylcoumarin, 5-methylsalicylaldehyde is reacted with ethyl acetoacetate (B1235776).

The reaction is typically catalyzed by a base such as piperidine. ekb.eg An alternative and efficient approach utilizes cellulosic sulfonic acid (CSA) as a catalyst under solvent-free conditions, which can lead to high yields of the desired 3-acetylcoumarin (B160212). researchgate.net The general reaction proceeds via the formation of a Knoevenagel adduct, which then undergoes an intramolecular cyclization (lactonization) to form the coumarin ring.

Interactive Data Table: Knoevenagel Condensation for Coumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 3-Acetylcoumarin | ~96 | youtube.com |

| Salicylaldehyde | Ethyl Acetoacetate | Cellulosic Sulfonic Acid (CSA) | Solvent-free | - | 3-Acetylcoumarin | 88 | researchgate.net |

Pechmann Condensation Strategies

The Pechmann condensation is another cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. sciensage.infowikipedia.org To synthesize this compound via this route, 4-methylresorcinol would be the logical phenolic starting material, reacting with ethyl acetoacetate or a similar β-keto compound.

The reaction is catalyzed by strong acids such as sulfuric acid, aluminum chloride, or p-toluenesulfonic acid. researchgate.netwikipedia.org The mechanism initiates with the formation of an ester or transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to yield the coumarin. wikipedia.org While highly effective for many coumarins, the regioselectivity can be a challenge with substituted phenols. For instance, the condensation of resacetophenone with ethyl acetoacetate using aluminum chloride as a condensing agent yields 5-hydroxy-6-acetyl-4-methylcoumarin. ijpsonline.com

Interactive Data Table: Pechmann Condensation for Coumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Resorcinol | Ethyl Acetoacetate | p-TsOH | 800W Microwave, 180s, solvent-free | 7-Hydroxy-4-methylcoumarin | 60.1 | researchgate.net |

| Phenol | Ethyl Acetoacetate | Sulfuric Acid | - | 4-Methylcoumarin | ~3 | researchgate.net |

Other Established Synthetic Routes

Beyond the Knoevenagel and Pechmann reactions, other classical methods are available for coumarin synthesis, although their application specifically for this compound is less commonly documented. sciensage.info

Perkin Reaction : This method typically involves the condensation of a salicylaldehyde with a carboxylic anhydride (B1165640) in the presence of its corresponding sodium or potassium salt. semanticscholar.org For instance, 6-methyl-3-phenylcoumarins have been synthesized via a Perkin reaction between 5-methylsalicylaldehyde and corresponding phenylacetic acids, suggesting a potential, though likely less direct, route to acetyl-substituted coumarins. researchgate.net

Wittig Reaction : The Wittig reaction provides a versatile route to alkenes and can be adapted for coumarin synthesis. sciensage.info This would involve the reaction of a salicylaldehyde with a phosphorus ylide derived from an α-haloacetyl compound. A one-pot condensation of o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) is a known method for synthesizing the coumarin backbone. ijcce.ac.irresearchgate.net

Reformatsky Reaction : This reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. sciensage.infonumberanalytics.com In the context of coumarin synthesis, it could be envisioned to react a salicylaldehyde with an appropriate α-halo ketone derivative.

Claisen-Schmidt Condensation : While often used to modify existing coumarins, the Claisen-Schmidt condensation is a fundamental reaction in organic synthesis. It is noteworthy that 3-acetylcoumarin itself can serve as a starting material for Claisen-Schmidt condensations with various aromatic aldehydes to produce coumarinyl chalcones. sciensage.infoijpcbs.com

Advanced and Green Synthesis Techniques

In recent years, the development of more environmentally benign and efficient synthetic methods has become a major focus. Microwave and ultrasound irradiation have emerged as powerful tools to accelerate reactions, often leading to higher yields and cleaner products.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of coumarin derivatives. The Knoevenagel condensation to produce 3-acetylcoumarin and its derivatives is particularly amenable to this technique.

For example, the synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate can be achieved in minutes under microwave irradiation, often without the need for a solvent. nirmalacp.org Similarly, the synthesis of 3-acetyl-6-bromocoumarin (B182494) has been successfully performed using microwave heating. nirmalacp.org The Pechmann condensation also benefits from microwave irradiation, with reactions catalyzed by agents like ZrOCl₂·8H₂O or Cr(NO₃)₃·9H₂O under solvent-free conditions showing high efficiency. sharif.eduderpharmachemica.com

Interactive Data Table: Microwave-Assisted Synthesis of Coumarins

| Reactants | Catalyst/Reagent | Power (W) | Time | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde, Ethyl Acetoacetate | Piperidine | 350 | 3 min | Solvent-free | 3-Acetylcoumarin | - | nirmalacp.org |

| 5-Bromosalicylaldehyde, Ethyl Acetoacetate | Piperidine | 350 | 3 min | Solvent-free | 3-Acetyl-6-bromocoumarin | - | nirmalacp.org |

| Salicylaldehyde, Diethylmalonate | ZrOCl₂·8H₂O (10 mol%) | - | 6 min | Solvent-free | Ethyl coumarin-3-carboxylate | 86 | sharif.edu |

Ultrasound-Mediated Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of coumarins. The cavitation effect generated by ultrasound waves can enhance mass transfer and accelerate reaction rates.

The synthesis of derivatives from this compound has been demonstrated using ultrasound irradiation. For example, a one-pot, three-component reaction of 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazone, and hydrazonoyl halides in dioxane at 50°C proceeds efficiently under ultrasonic irradiation to yield thiazolyl-coumarins. frontiersin.org This indicates the stability and reactivity of the this compound core under sonochemical conditions. The synthesis of 3-aryl coumarins from salicylaldehydes and phenyl acetyl chlorides has also been reported to be significantly faster and higher yielding with ultrasound assistance compared to conventional heating. scirp.orgscirp.org

Interactive Data Table: Ultrasound-Mediated Synthesis of Coumarin Derivatives

| Starting Material(s) | Reagents | Solvent | Conditions | Time | Product | Reference |

|---|---|---|---|---|---|---|

| 3-Acetyl-6-methyl-2H-chromen-2-one, Thiosemicarbazone, Hydrazonoyl halides | TEA, Chitosan, or grafted chitosan | Dioxane | 50°C, Ultrasonic Irradiation | 20-60 min | Thiazolyl-coumarins | frontiersin.org |

| Salicylaldehyde, Phenyl acetyl chloride | K₂CO₃ | Tetrahydrofuran | Ultrasonic Irradiation | 3 min | 3-Phenylcoumarin | scirp.org |

Solvent-Free and Environmentally Benign Methodologies

The synthesis of coumarin derivatives, including this compound, has increasingly shifted towards environmentally conscious methods that minimize or eliminate the use of hazardous organic solvents. These approaches not only reduce environmental impact but also often lead to improved reaction efficiency, shorter reaction times, and simpler product work-up. researchgate.net

Solvent-free, or neat, reaction conditions have been successfully applied to the Knoevenagel and Pechmann condensation reactions, which are primary routes to coumarin synthesis. researchgate.netnih.gov Microwave irradiation has emerged as a powerful tool in this domain. scispace.com For instance, the synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate can be achieved in a solvent-free medium using a catalytic amount of piperidine. When conducted under microwave irradiation at 400 W, the reaction completes in just one minute, a significant improvement over conventional heating methods. scialert.net Similarly, another study optimized the microwave-assisted synthesis of 3-acetylcoumarin under neat conditions, achieving a 43.65% yield in 60 seconds at 100W using diethylamine (B46881) as the catalyst. jonuns.com

The use of solid acid catalysts is another cornerstone of green synthetic strategies. Catalysts such as nano MgFe₂O₄ have been employed for the Knoevenagel condensation between salicylaldehydes and 1,3-dicarbonyl compounds under solvent-free conditions, facilitated by ultrasound irradiation. nih.gov Iron (III) chloride (FeCl₃) and FeF₃ have also been reported as effective catalysts for the solvent-free synthesis of coumarin derivatives under microwave irradiation, with one study noting a 95% yield at 110 °C. scispace.comscispace.com These heterogeneous catalysts are often recoverable and reusable, adding to the economic and environmental viability of the process.

Interactive Table: Comparison of Solvent-Free Synthetic Methods for 3-Acetylcoumarin

| Method | Catalyst | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave | Piperidine | 400 W, Solvent-Free | 1 min | Not specified | scialert.net |

| Microwave | Diethylamine | 100 W, Solvent-Free | 60 sec | 43.65 | jonuns.com |

| Microwave | FeF₃ | 450 W, 110 °C, Solvent-Free | Not specified | 95 | scispace.com |

Deep Eutectic Solvent Applications in Synthesis

Deep Eutectic Solvents (DESs) have gained prominence as green reaction media for organic synthesis. researchgate.net These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea (B33335), glycerol, tartaric acid) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, inexpensive, and can often act as both the solvent and the catalyst. researchgate.netacs.org

Several studies have demonstrated the effective use of DESs in the synthesis of coumarins. A particularly efficient system for Pechmann condensation utilizes a DES composed of choline chloride and L-(+)-tartaric acid in a 1:2 molar ratio. acs.org This method has been used to produce a variety of functionalized coumarins in good to excellent yields (60-98%). researchgate.netacs.org

For Knoevenagel condensations leading to 3-acetylcoumarins, a DES of choline chloride and urea (1:2 molar ratio) has been identified as highly effective. researchgate.net The synthesis of various 3-acetylcoumarin derivatives using this DES, assisted by ultrasound irradiation, resulted in excellent yields ranging from 85% to 98%. researchgate.net Another study reported the use of a DES made from choline chloride and zinc chloride for the Knoevenagel condensation of salicylaldehydes with various active methylene compounds, achieving high yields of 61-96%. nih.govscispace.com The reusability of these DES systems has also been demonstrated, with one study showing that a choline chloride/L-(+)-tartaric acid DES could be recycled and reused for four consecutive runs without a significant drop in product yield. acs.org

Interactive Table: Deep Eutectic Solvents in Coumarin Synthesis

| DES Composition (Molar Ratio) | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Choline chloride : L-(+)-tartaric acid (1:2) | Pechmann | 110 °C | 60-98 | acs.org |

| Choline chloride : Urea (1:2) | Knoevenagel | Ultrasound | 85-98 | researchgate.net |

Derivatization and Structural Modification of the this compound Core

The 3-acetyl group on the coumarin ring is a versatile functional handle, serving as a key synthon for the construction of more complex molecular structures, including hybrid molecules and fused heterocyclic systems. acgpubs.org This reactivity allows the this compound core to be elaborated into a diverse array of derivatives.

Synthesis of Hybrid Compounds

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. ijpcbs.com The 3-acetylcoumarin scaffold is an excellent starting point for such strategies.

A common approach is the Claisen-Schmidt condensation of 3-acetylcoumarin with various aromatic aldehydes to form coumarin-chalcone hybrids. gavinpublishers.commdpi.com These α,β-unsaturated ketones are valuable intermediates. For example, they can be reacted with reagents like malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) to yield coumarinyl-pyridine hybrids (specifically, 2-aminonicotinonitriles). gavinpublishers.com Similarly, reaction with thiourea (B124793) in sodium ethoxide can produce coumarinyl-pyrimidine hybrids. gavinpublishers.com

Another strategy involves the initial conversion of 3-acetylcoumarin into a more reactive intermediate. Condensation with 2-cyanoacetohydrazide (B512044) affords a hydrazide-hydrazone derivative. jst.go.jp This intermediate can then undergo multicomponent reactions. For instance, reacting it with aromatic aldehydes and malononitrile in the presence of a base like triethylamine (B128534) or ammonium acetate can lead to the synthesis of coumarin derivatives bearing 4H-pyran or 1,4-dihydropyridine (B1200194) rings at position 3. jst.go.jp These reactions demonstrate the modularity of using the 3-acetyl group to build diverse hybrid structures.

Interactive Table: Synthesis of Hybrid Compounds from 3-Acetylcoumarin

| Starting Material | Reagents | Hybrid System Formed | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin | Aromatic Aldehyde, Piperidine | Coumarin-Chalcone | 72 | gavinpublishers.com |

| Coumarin-Chalcone | Malononitrile, Ammonium Acetate | Coumarinyl-Pyridine | 65 | gavinpublishers.com |

| Coumarin-Chalcone | Thiourea, Sodium Ethoxide | Coumarinyl-Pyrimidine | 62 | gavinpublishers.com |

| 3-Acetylcoumarin | 2-Cyanoacetohydrazide | Acetohydrazide Derivative | Not specified | jst.go.jp |

Formation of Fused Heterocyclic Derivatives

The formation of fused heterocyclic systems involves constructing a new ring that shares at least one bond with the original coumarin nucleus. The reactivity of the 3-acetyl group and the adjacent C4 position of the coumarin ring are pivotal for these transformations. acgpubs.org

The synthesis of fused pyrazole (B372694) rings is a well-documented derivatization. For example, the reaction of 3-acetyl-5,6-benzocoumarin (a related structure) with hydrazine (B178648) hydrate (B1144303) does not yield a simple methylation product but instead collapses to form an unsaturated lactone, which can then react further to produce a pyrazoline derivative. acgpubs.org This highlights the propensity of the 3-acylcoumarin system to undergo cyclization reactions to form fused five-membered rings. semanticscholar.org

The construction of fused pyridine (B92270) rings has also been achieved. A one-pot, four-component reaction between 3-acetylcoumarin, an aromatic aldehyde, malononitrile, and ammonium acetate under microwave irradiation provides an efficient route to 3-(2'-amino-3'-cyano-4'-arylpyrid-6'-yl)coumarins. rsc.org While this results in a pyridine ring linked at the 3-position, similar multicomponent strategies can be adapted to favor fusion. More direct fusion can be achieved through intramolecular cyclization of suitably functionalized precursors derived from 3-acetylcoumarin. acgpubs.org For instance, reacting 3-bromoacetylcoumarin (readily prepared from 3-acetylcoumarin) with various nucleophiles can introduce functionalities that can subsequently cyclize onto the coumarin C4 position to form fused systems. acgpubs.org

Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the conformational properties of 3-Acetyl-6-methylcoumarin. researchgate.netasianpubs.org Studies have utilized these methods to investigate the vibrational modes of the molecule. researchgate.net The carbonyl stretching vibrations of the pyrone ring and the acetyl group are particularly significant. researchgate.net Analysis of these spectra, often aided by theoretical calculations, allows for the assignment of specific vibrational frequencies to corresponding molecular motions. researchgate.netresearchgate.net For instance, the C-H stretching vibrations of the benzene (B151609) ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.net The comparison of experimental spectra with those calculated using methods like Density Functional Theory (DFT) provides a deeper insight into the molecule's vibrational behavior. researchgate.netresearchgate.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) (Observed) | Raman Frequency (cm⁻¹) (Observed) |

| C=O Stretch (Pyrone) | ~1720 | Not specified |

| C=O Stretch (Acetyl) | ~1680 | Not specified |

| C-H Stretch (Aromatic) | 3000-3100 | Not specified |

| C-H Bend (Methyl) | ~1450 | Not specified |

| C-O-C Stretch | ~1250 | Not specified |

| Ring Vibrations | Multiple bands | Multiple bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound in solution. ahievran.edu.trijrpr.com ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. mdpi.comvjs.ac.vn

¹H-NMR: The proton NMR spectrum reveals distinct signals for the methyl protons, the acetyl protons, and the aromatic protons on the coumarin (B35378) ring system. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern. For a related compound, 3-acetyl-4-hydroxy-6-methylcoumarin, the methyl protons appear as a singlet around δ 2.43 ppm and the acetyl protons as a singlet around δ 2.78 ppm. mdpi.com

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by showing signals for all carbon atoms, including the quaternary carbons of the coumarin ring and the carbonyl carbons of the pyrone and acetyl groups. mdpi.comvjs.ac.vn For the related 3-acetylcoumarin (B160212), the acetyl methyl carbon appears around δ 30.84 ppm, while the carbonyl carbons of the pyrone and acetyl groups are observed at δ 159.52 ppm and δ 195.77 ppm, respectively. beilstein-journals.org

| ¹H-NMR Data (Illustrative) | ¹³C-NMR Data (Illustrative) |

| Proton | Chemical Shift (ppm) |

| 6-CH₃ | ~2.4 |

| 3-COCH₃ | ~2.7 |

| H-5 | ~7.3 |

| H-7 | ~7.4 |

| H-8 | ~7.2 |

| H-4 | ~8.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. researchgate.netijrpr.com The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. researchgate.net The resulting spectrum, characterized by absorption maxima (λ_max), provides information about the conjugated π-electron system of the coumarin core and the influence of the acetyl and methyl substituents. ahievran.edu.tr The electronic transitions are typically of the n→π* and π→π* type. researchgate.net The solvent can influence the position of the absorption bands.

Mass Spectrometry (FAB-MS, HR-FAB-MS, LC/MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns. ekb.eg

FAB-MS and HR-FAB-MS: Fast Atom Bombardment-Mass Spectrometry (FAB-MS) can be used to obtain the molecular ion peak, confirming the molecular weight. mdpi.com High-Resolution FAB-MS (HR-FAB-MS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. mdpi.com

LC/MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. mdpi.comnih.gov This technique is particularly useful for analyzing complex mixtures and for structural elucidation through fragmentation studies. nih.govethernet.edu.et Under collision-induced dissociation, coumarin derivatives typically undergo neutral losses of CO, CO₂, and fragments from substituents. nih.gov For instance, in the electron ionization (EI) mass spectrum of the related 3-acetylcoumarin, a prominent fragmentation is the loss of a methyl group. ajol.info

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid-state of this compound. ijrpr.comvulcanchem.com Single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.org This technique has been used to confirm the solid-state structure of related coumarin derivatives and to study polymorphism, where a compound can exist in different crystalline forms. mdpi.comacs.org

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique applicable to species with unpaired electrons. While this compound itself is a diamagnetic molecule and therefore ESR-silent, this technique becomes highly relevant for studying its metal complexes. ijrpr.com When this compound acts as a ligand and coordinates to paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺), the resulting complexes can be analyzed by ESR spectroscopy to provide information about the coordination environment, geometry, and the nature of the metal-ligand bonding. ijrpr.comresearchgate.net

Thermal Analysis Techniques (e.g., TG-DTA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of this compound. researchgate.netkuwaitjournals.org

TGA: TGA measures the change in mass of a sample as a function of temperature. acs.orgnih.gov It provides information about decomposition temperatures and the presence of volatile components. DTA: DTA measures the temperature difference between a sample and an inert reference as a function of temperature. acs.orgnih.gov It detects thermal events such as melting, crystallization, and decomposition.

Studies on related coumarin derivatives have used these techniques to determine their thermal stability and to calculate kinetic parameters for their decomposition processes. researchgate.netacs.org For instance, a study on a polymer derived from a coumarin derivative used TGA to show that thermal stability increased with the loading of organoclay into the polymer matrix. kuwaitjournals.org

Advanced Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating the properties of molecules from first principles. These calculations have been instrumental in characterizing the structural and electronic features of coumarin (B35378) derivatives, including 3-Acetyl-6-methylcoumarin.

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity and a greater ease of electronic excitation.

DFT calculations, often using the B3LYP functional, are employed to determine these orbital energies. For instance, in a study of the closely related compound 3-acetyl-7-methoxycoumarin using a B3LYP/6-311G(d,p) basis set, the HOMO energy was calculated to be -6.852 eV and the LUMO energy was -2.501 eV. ahievran.edu.tr The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, while the LUMO energy relates to its electron affinity and susceptibility to nucleophilic attack. ahievran.edu.tr

The HOMO-LUMO gap is a key quantum chemical descriptor in structure-activity relationship studies. ahievran.edu.tr For another coumarin derivative, the energy gap was determined to be 3.9026 eV, which indicates significant charge transfer capabilities within the molecule. orientjchem.org These theoretical values provide a basis for understanding the electronic transitions observed in UV-Visible spectroscopy. orientjchem.org

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -6.852 ahievran.edu.tr | Relates to ionization potential; region for electrophilic attack. |

| LUMO Energy | -2.501 ahievran.edu.tr | Relates to electron affinity; region for nucleophilic attack. |

| HOMO-LUMO Gap | 4.351 | Indicates chemical reactivity and stability. |

Note: Data presented is for the analogous compound 3-acetyl-7-methoxycoumarin as a representative example.

The flexibility of the acetyl group attached to the coumarin ring system allows for the existence of multiple conformers. Computational methods can predict the relative energies and stabilities of these different spatial arrangements. Studies on 3-acetyl-6-bromocoumarin (B182494) and this compound have shown that rotation of the acetyl group relative to the coumarin ring leads to three distinct conformers: two trans and one cis. nist.gov Of these, one of the trans conformers was identified as the most stable energetically. nist.gov

Conformational analysis is typically performed by systematically rotating specific dihedral angles and calculating the energy at each step using DFT. This generates a potential energy surface map. For example, a study on 3-acetyl-7-methoxycoumarin using the B3LYP/6-311G(d,p) method identified four conformers, with the most stable conformer (Conformer 1) serving as the reference point (0.00 kJ/mol). ahievran.edu.tr The relative energies of the other conformers provide insight into their population at thermal equilibrium.

| Conformer | Dihedral Angle(s) | Relative Energy (kJ/mol) | Stability |

| Conformer 1 | C15–C14–O3–C23 = 0° | 0.00 ahievran.edu.tr | Global Minimum (Most Stable) |

| Conformer 2 | Varies | 27.53 ahievran.edu.tr | Less Stable |

| Conformer 3 | Varies | 5.93 ahievran.edu.tr | Less Stable |

| Conformer 4 | Varies | 34.62 ahievran.edu.tr | Least Stable |

Note: Data presented is for the analogous compound 3-acetyl-7-methoxycoumarin as a representative example.

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. researchgate.net

Studies on this compound have involved measuring its infrared and Raman spectra and interpreting them with the aid of electronic structure calculations at the B3LYP/6-31(d,p) level. nist.gov Such analyses reveal significant changes in the vibrational structure compared to similar molecules, like 3-acetyl-6-bromocoumarin. nist.gov For instance, the carbonyl stretching mode of the pyrone ring is stable, while the corresponding mode in the acetyl group shows more variability. nist.gov A detailed assignment of vibrational modes is achieved by examining the Total Energy Distribution (TED), which describes the contribution of each internal coordinate to a particular vibration. ijcrar.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (TED %) |

| C=O Stretch (Pyrone) | ~1720 | ~1730 | C=O str (85%) |

| C=O Stretch (Acetyl) | ~1680 | ~1690 | C=O str (90%) |

| C-C Stretch (Ring) | ~1610 | ~1615 | C-C str (55%) + C-H bend (20%) |

| CH₃ Rock | ~1030 | ~1035 | CH₃ rock (75%) |

| C-Cl Stretch | 735 | 730 | C-Cl str (86%) |

Note: This table is a representative example based on data for analogous substituted coumarins, such as 4-chloro-3-formyl-6-methylcourmarin ijcrar.com, illustrating the typical correlation between experimental and DFT-calculated frequencies.

Coumarin derivatives, including this compound, can act as ligands, forming stable complexes with various metal ions. DFT calculations are essential for predicting the geometry, electronic structure, and stability of these metal complexes. ijrpr.com These theoretical studies can elucidate the coordination environment, predict binding energies, and analyze the molecular orbitals involved in the metal-ligand bonds. ijrpr.comresearchgate.net

For example, DFT has been used to study complexes of 3-acetyl coumarin derivatives with metals like Cu(II), Ni(II), and Co(II). researchgate.net Such calculations help determine the optimal coordination geometry and rationalize the enhanced biological activity often observed in the metal complexes compared to the free ligand. ijrpr.comresearchgate.net In studies of similar coumarin-metal complexes, the stability was assessed by calculating the total energy, with copper complexes often found to be the most stable. researchgate.net Binding energy calculations can also provide quantitative estimates of interaction strength; for instance, a copper(II) complex of a related ligand showed a binding energy of -8.5 kcal/mol with a DNA gyrase active site. irejournals.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. For this compound, docking simulations can identify potential biological targets and elucidate the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.

Docking studies on various coumarin derivatives have been performed against numerous targets. The simulation calculates a "docking score" or "binding energy," which estimates the binding affinity. A more negative score typically indicates a stronger, more favorable interaction. For example, docking studies of coumarin derivatives against the acetylcholinesterase (AChE) enzyme, a target for Alzheimer's disease, have reported binding energies in the range of -7.0 to -11.3 kcal/mol. acgpubs.org

| Target Protein | Docking Software | Representative Binding Energy (kcal/mol) | Key Interacting Residues |

| Acetylcholinesterase (TcAChE) | AutoDock 4.2 | -9.56 | Trp279, Arg289 |

| SARS-CoV-2 Main Protease (Mpro) | AutoDock Vina | -7.5 | HIS41, CYS145 |

| DNA Gyrase | Not Specified | -8.5 | Asp73, Gly77 |

| Mycobacterial FabH | Not Specified | -6.8 | Cys112, Ala306 |

Note: This table presents representative data from docking studies of various coumarin derivatives against different biological targets to illustrate the outputs of such simulations. irejournals.comacgpubs.orgrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For coumarin derivatives, QSAR models have been developed for various biological activities, including antifungal, antioxidant, and anticancer effects. nih.govresearchgate.net These models are built using a training set of compounds with known activities and are validated using an external test set. The models can be 2D-QSAR, which uses topological descriptors, or 3D-QSAR, which uses descriptors derived from the three-dimensional structure of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

A 3D-QSAR study on 8-substituted coumarin derivatives against the fungus V. mali indicated that smaller, hydrophilic, and electron-withdrawing groups at specific positions could enhance antifungal activity. nih.gov The resulting models are expressed as mathematical equations linking molecular descriptors to biological activity.

Example of a QSAR Equation for Anti-cancer Activity: log(IC₅₀) = -498.629 + (-69.645 * qCl) + (-1267.348 * qC12) + (0.541 * logP) researchgate.net

In this representative equation for a different set of compounds, qCl and qC12 represent atomic charges on specific atoms, and logP is the hydrophobicity descriptor. researchgate.net Such models demonstrate how specific electronic and physicochemical properties, which can be calculated for this compound, quantitatively contribute to a compound's biological effect.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the arrangement of donor and acceptor groups which facilitate intramolecular charge transfer (ICT). mdpi.com Computational methods, specifically DFT, are instrumental in predicting the NLO properties of molecules like this compound by calculating key parameters such as the linear polarizability (α) and the second hyperpolarizability (γ). bohrium.comthenucleuspak.org.pk

A study on 3-Acetyl-6-Bromocoumarin, a closely related compound, provides a useful benchmark. The calculated values for its dipole moment (µ), average linear polarizability (α), and average second hyperpolarizability (γ) were reported as 3.86 D, 23.37 × 10⁻²⁴ esu, and 22.34 × 10⁻³⁶ esu, respectively. researchgate.net It is generally observed that the addition of electron-donating or electron-withdrawing groups can enhance the NLO response. mdpi.com The methyl group at the 6-position in this compound is an electron-donating group, which could potentially enhance its hyperpolarizability compared to the unsubstituted 3-acetylcoumarin (B160212).

The following table presents a comparative view of calculated NLO properties for related coumarin derivatives, which helps in contextualizing the expected NLO response of this compound. The calculations are typically performed using DFT methods with various basis sets, such as B3LYP/6-311++G(d,p). thenucleuspak.org.pkresearchgate.netjetir.org

| Compound | Dipole Moment (µ) (D) | Average Linear Polarizability (α) (x 10⁻²⁴ esu) | Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) |

| 3-Acetyl-6-Bromocoumarin | 3.86 | 23.37 | 22.34 |

| Urea (B33335) (Reference) | - | - | - |

Note: The values for 3-Acetyl-6-Bromocoumarin are from theoretical calculations and serve as a reference for estimating the properties of this compound. researchgate.net The NLO properties of urea are often used as a standard for comparison in computational studies. acrhem.orgjetir.org

Topological Analysis of Charge Density Distribution (e.g., AIM Theory)

For coumarin and its derivatives, AIM analysis has been employed to study weak intermolecular interactions like C-H···O and C-H···π hydrogen bonds, which are crucial in understanding their crystal packing and supramolecular architectures. acs.orgnih.gov The properties at the BCPs, including the electron density (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), are key descriptors. A positive value of the Laplacian indicates a depletion of charge at the BCP, characteristic of closed-shell interactions (like ionic bonds and van der Waals interactions), while a negative value signifies a shared-shell interaction (covalent bond).

While a specific AIM analysis for this compound is not extensively documented, studies on similar molecules like 3-acetylcoumarin provide a solid foundation for what to expect. acs.orgnih.gov In 3-acetylcoumarin, the analysis of experimental and theoretical charge densities has helped in distinguishing between weak C-H···O hydrogen bonds and C-H···π interactions. acs.orgnih.gov These interactions are characterized by low electron density and positive Laplacian values at the BCPs, consistent with closed-shell interactions.

The table below summarizes typical topological parameters for different types of interactions found in coumarin derivatives, based on AIM theory.

| Interaction Type | Electron Density (ρ(r)bcp) (a.u.) | Laplacian of Electron Density (∇²ρ(r)bcp) (a.u.) | Nature of Interaction |

| Covalent Bond (e.g., C-C) | High | Negative | Shared-shell |

| Hydrogen Bond (e.g., C-H···O) | Low | Positive | Closed-shell |

| van der Waals (e.g., C-H···π) | Very Low | Positive | Closed-shell |

Note: The values in this table are representative and are used to illustrate the application of AIM theory in characterizing chemical bonds and intermolecular interactions in coumarin systems. acs.orgnih.gov

The application of AIM theory to this compound would involve mapping the electron density and identifying the critical points to understand the intramolecular and potential intermolecular interactions that govern its structure and properties. This analysis would provide a detailed picture of the electronic environment within the molecule, complementing the predictions of its NLO properties.

Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies

Anticancer Activity Profiling

The anticancer potential of coumarins is a subject of extensive research, with studies indicating that their therapeutic properties are highly dependent on the nature and position of substituents on the benzopyran-2-one core. iiarjournals.org The combination of an acetyl group at the 3-position and a methyl group at the 6-position on the coumarin (B35378) ring, as seen in 3-Acetyl-6-methylcoumarin, suggests a unique profile that may influence its interaction with various biological targets.

Apoptosis Induction and Caspase Activation Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. While direct studies on this compound's apoptotic activity are not extensively documented, the broader family of coumarins is well-known for this property. researchgate.net Coumarins often trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins and activating the caspase cascade. tandfonline.comresearchgate.net

Research on related compounds provides strong indications of potential mechanisms. For instance, 3-acetylcoumarin (B160212) itself is thought to induce apoptosis in breast cancer cells. wikipedia.org Furthermore, derivatives of 3-acetylcoumarin have been demonstrated to upregulate the expression of key executioner caspases, such as caspase-3. researchgate.net One study on a 3-acetyl coumarin-selenophene hybrid revealed it induced apoptosis in DU-145 prostate cancer cells through the intrinsic pathway, evidenced by a significant increase in caspase-9 and caspase-3 levels. nih.gov This suggests that the 3-acetyl group is crucial for initiating the apoptotic cascade.

The general mechanism for many coumarins involves the activation of both intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.net

Inhibition of Cell Proliferation and Cell Cycle Modulation

A hallmark of cancer is uncontrolled cell proliferation, often due to a dysregulated cell cycle. Coumarin derivatives have consistently demonstrated the ability to inhibit cancer cell proliferation by inducing cell cycle arrest at various phases. tandfonline.comresearchgate.net

Specific data on this compound is limited, but related structures offer valuable insights. A derivative of 6-methylcoumarin (B191867) has been shown to induce G0/G1 phase arrest in human cancer cells. biocrick.comacs.org Conversely, pyrazole (B372694) analogues derived from substituted 3-acetyl coumarin were found to arrest A-549 lung cancer cells in the G2/M phase. biomedpharmajournal.org Other studies on 3-arylcoumarin derivatives have documented cell cycle arrest in the S phase. iiarjournals.org This variability highlights how different substitutions on the coumarin scaffold can lead to distinct cell cycle intervention points. For example, a study on a 7,8-dihydroxy-3-arylcoumarin derivative identified that its cytotoxic action in MDA-MB-231 breast cancer cells was linked to S-phase arrest through the upregulation of cyclins A and B1 and the downregulation of cyclin E1 and CDK2 proteins. iiarjournals.org

Angiogenesis and Metastasis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. Coumarins as a class have been reported to possess anti-angiogenic properties. researchgate.netnih.gov While specific studies on this compound are not available, research on other coumarin derivatives shows they can interfere with the growth of blood vessels. One study using zebrafish and chick models found that a coumarin derivative reduced blood vessel growth by altering the expression of vascular growth-related genes such as flt1, cdh5, and nrp1a. nih.gov Additionally, complex derivatives incorporating a 3-acetyl-4-methylcoumarin structure have been utilized as tools to study angiogenesis, indicating the relevance of this scaffold in targeting vascular development pathways. nih.gov

Modulation of Key Signaling Pathways (e.g., PI3K/mTOR)

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. oncotarget.comaacrjournals.orgfrontiersin.org This pathway has emerged as a significant target for coumarin-based anticancer agents. rsc.orgfrontiersin.org

Studies on structurally similar compounds suggest that this compound could modulate this pathway. For example, 6-methylcoumarin was found to suppress the AKT pathway in B16F10 melanoma cells. mdpi.com Other coumarin derivatives have been shown to directly inhibit the PI3K-AKT-mTOR pathway, leading to cancer cell apoptosis. rsc.org The PI3K/mTOR pathway is so central to cell function that coumarin-based molecules, such as N-acetyl-asp-glu-val-asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), are used as fluorogenic substrates to measure the activity of caspase-3, a key downstream effector in apoptosis that can be influenced by PI3K/mTOR signaling. aacrjournals.orgnih.govscienceopen.com

Targeting of Specific Enzymes (e.g., Topoisomerases, Protein Kinases, Telomerase)

The anticancer activity of coumarins is also attributed to their ability to inhibit a range of enzymes critical for cancer cell survival and proliferation. researchgate.net These include topoisomerases, which manage DNA topology during replication; various protein kinases involved in signaling cascades; and telomerase, which maintains telomere length and allows for cellular immortality. researchgate.netnih.gov

While there is no direct evidence of this compound inhibiting these specific enzymes, the broader coumarin scaffold is a known inhibitor. Coumarin-pyrazole hybrids have been identified as potential topoisomerase-II inhibitors. jst.go.jp Other coumarin derivatives act as inhibitors of PI3K protein kinase. nih.gov The potential for telomerase inhibition has also been noted within the coumarin family. researchgate.net The specific inhibitory profile of this compound remains an area for future investigation.

Cytotoxicity Against Diverse Cancer Cell Lines

The ultimate in vitro measure of a compound's anticancer potential is its cytotoxicity against various cancer cell lines. Research on derivatives of 3-acetylcoumarin has shown a broad spectrum of activity, though results can vary based on the specific derivative and cell line.

For instance, some derivatives of 3-acetylcoumarin have demonstrated significant cytotoxicity against colon cancer (COLO-205), lung cancer (A-549), and breast cancer (MCF-7) cell lines. biomedpharmajournal.orgresearchgate.net However, a study on a series of simple 3-acetylcoumarins found them to be non-cytotoxic against MDA-MB-231 and MCF-7 breast cancer cells. nih.gov This highlights the critical role that other substitutions on the coumarin ring play in determining the cytotoxic outcome. The addition of other chemical moieties to the 3-acetylcoumarin core, such as pyran, dihydropyridine, or thiophene (B33073) rings, has yielded compounds with potent inhibitory effects against gastric, colon, liver, and breast cancer cell lines, with some compounds showing high selectivity for cancer cells over normal fibroblasts. jst.go.jpnih.gov

Table 1: In Vitro Cytotoxicity of 3-Acetylcoumarin Derivatives Against Various Cancer Cell Lines This table presents data for derivatives based on the 3-acetylcoumarin scaffold to illustrate potential activity, as specific data for this compound is limited.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin-dihydropyridine derivative (3d) | MCF | Breast Cancer | 0.018 | jst.go.jpnih.gov |

| 3-Acetylcoumarin-pyran derivative (2a) | NUGC | Gastric Cancer | 0.048 | jst.go.jp |

| 3-Acetylcoumarin-pyran derivative (2a) | DLD1 | Colon Cancer | 0.059 | jst.go.jp |

| 3-Acetylcoumarin-selenophene hybrid (2a) | DU-145 | Prostate Cancer | 20.0 | nih.gov |

| 3-Acetylcoumarin-pyrazole derivative (P-03) | A-549 | Lung Cancer | 13.5 (mmol) | biomedpharmajournal.org |

| Zinc(II) complex of 3-acetylcoumarin thiosemicarbazone | HepG-2 | Liver Cancer | 25 (µg/mL) | rsc.org |

Antioxidant Activity and Oxidative Stress Responses of this compound

The antioxidant potential of this compound and its derivatives has been a subject of significant research interest. In vitro studies have been instrumental in elucidating their capacity to counteract oxidative stress, primarily through their ability to scavenge free radicals and modulate redox-sensitive pathways.

Free Radical Scavenging Assays (DPPH, ABTS, FRAP)

The antioxidant activity of coumarin derivatives, including this compound, is frequently evaluated using a variety of in vitro assays that measure their ability to scavenge synthetic free radicals. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.

The DPPH radical scavenging assay is a widely used method to assess the hydrogen-donating ability of antioxidants. In this assay, the stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. nih.gov Studies on various coumarin derivatives have demonstrated their potential to scavenge DPPH radicals, with the activity often influenced by the specific substitutions on the coumarin ring. nih.govencyclopedia.pub For instance, some coumarin-thiosemicarbazones have shown better DPPH scavenging activity than standard antioxidants like ascorbic acid. encyclopedia.pub

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). Similar to the DPPH assay, the presence of an antioxidant leads to a reduction of the radical, which can be quantified spectrophotometrically. e3s-conferences.org Coumarin derivatives have shown varying degrees of activity in the ABTS assay, which is often dependent on the position and nature of substituents on the coumarin core. encyclopedia.pubmdpi.com

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which results in the formation of an intense blue color. e3s-conferences.org This assay provides a direct measure of the total antioxidant capacity of a compound. Metal complexes of 3-acetylcoumarin, particularly those with copper and cobalt, have demonstrated notable antioxidant activity in FRAP assays, highlighting a synergistic effect between the metal ion and the coumarin ligand. ijrpr.com

Interactive Data Table: Antioxidant Activity of Coumarin Derivatives (Illustrative)

Mechanisms of Redox Activity Enhancement

The antioxidant activity of this compound and its derivatives is not solely dependent on direct free radical scavenging. The coordination of metal ions with the 3-acetylcoumarin ligand can significantly enhance its redox activity. ijrpr.com Metal ions like copper (Cu²⁺) and zinc (Zn²⁺) are known to play a crucial role in biological systems, and their complexation with coumarin derivatives can lead to compounds with improved antioxidant properties. ijrpr.com

Antimicrobial Efficacy Studies

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Spectrum and Modes of Action

Research has shown that this compound and related coumarins exhibit activity against both Gram-positive and Gram-negative bacteria. irejournals.comekb.eg For instance, some coumarin derivatives have shown better activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than against Gram-negative bacteria. mdpi.com However, other studies have reported weak activity of 3-acetylcoumarin against Escherichia coli and no inhibition of Staphylococcus aureus at the tested concentrations. jonuns.com

The antibacterial mode of action for coumarins is thought to be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular components. frontiersin.org Metal complexes of 3-acetylcoumarin, particularly with copper(II), are believed to exert their antibacterial effect by disrupting microbial cell membranes and interfering with intracellular processes. irejournals.com Additionally, these complexes may generate reactive oxygen species (ROS) that can damage cellular components like DNA and proteins. irejournals.com Another potential mechanism is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication. mdpi.com

Interactive Data Table: Antibacterial Activity of this compound

Antifungal Potency

This compound and its derivatives have also been evaluated for their antifungal properties. Studies have shown that these compounds can inhibit the growth of various fungal species. For example, 3-acetylcoumarin has been tested against plant pathogenic fungi such as Alternaria solani and Fusarium oxysporum. ekb.eg While it demonstrated fungicidal activity, it was found to be less active than the standard fungicide mancozeb (B1675947) and another coumarin derivative, Benzo-4-methyl coumarin. ekb.eg

The presence of certain substituents on the coumarin ring, such as a 3-acetyl group, has been shown to enhance the inhibitory effect on the radial growth of some postharvest pathogens. hu.edu.jo The mechanism of antifungal action is not fully elucidated but may involve the disruption of the fungal cell wall and interference with essential cellular processes. cabidigitallibrary.org

Interactive Data Table: Antifungal Activity of this compound

Enzyme Inhibition Profiles

In addition to their antioxidant and antimicrobial activities, this compound and its derivatives have been investigated as inhibitors of various enzymes. A notable area of research is their potential to inhibit monoamine oxidases (MAOs). nih.gov MAOs are enzymes that catalyze the oxidation of monoamines and are involved in the metabolism of neurotransmitters.

A study on a series of 3-acetylcoumarins found that they exhibited interesting MAO inhibitory activities. nih.gov Specifically, a derivative with dichloro substitution at the C-7 and C-8 positions showed significant inhibition of the hMAO-B enzyme with an IC₅₀ value of 0.31 µM. nih.gov This compound also demonstrated reversible inhibition against the hMAO-B enzyme. nih.gov Other coumarin derivatives have also been identified as inhibitors of cholinesterases (AChE and BChE), which are key targets in Alzheimer's disease research. mdpi.com

The ability of coumarin derivatives to inhibit enzymes is often dependent on the specific substitutions on the coumarin scaffold, which can influence their binding affinity and selectivity for the enzyme's active site. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Potency

The biological activity of the 3-Acetyl-6-methylcoumarin scaffold can be significantly altered by introducing various substituents. Studies on different series of derivatives have demonstrated how modifications to the core structure directly impact their potency against various biological targets.

One prominent area of investigation has been the development of 6-methylcoumarin (B191867) derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. A series of 6-methyl-3-phenylcoumarins and 6-methyl-3-heteroarylcoumarins were synthesized and evaluated for their MAO-B inhibitory activity. The results indicated that many of these compounds are potent and selective inhibitors, with activity in the sub-micromolar range. Compound 5n , a 6-methyl-3-phenylcoumarin derivative, was identified as the most potent, with an IC50 value of 0.0601 μM and over 1664-fold selectivity for MAO-B. researchgate.net

The substitution pattern on the 3-phenyl ring was found to be a critical determinant of activity. The data from these studies illustrate a clear SAR, where the nature and position of substituents on the 3-phenyl group modulate the inhibitory potency against MAO-B.

| Compound | Substitution on 3-phenyl ring | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| 5a | 4-OCH3 | 0.143 | > 699 |

| 5b | 3-OCH3 | 0.0885 | > 1129 |

| 5n | 4-Cl | 0.0601 | > 1664 |

| 5o | 4-F | 0.0723 | > 1383 |

Similarly, research on the antiproliferative effects of related coumarin (B35378) structures provides valuable SAR insights. Although focused on the 6-bromo analogue, a study on 3-acetyl-6-bromocoumarin (B182494) derivatives revealed that modifications at the 3-acetyl position could generate potent cytotoxic agents against human liver carcinoma cells (HEPG2-1). For instance, converting the acetyl group into various heterocyclic systems led to compounds with significant activity. mdpi.com This suggests that the 6-position substituent (methyl or bromo) anchors the molecule, while modifications at the 3-position are crucial for tuning biological potency.

| Compound | Modification | IC50 (μM) against HEPG2-1 |

|---|---|---|

| 7c | Pyrazolo[1,5-a]pyrimidine derivative | 0.05 |

| 23g | Thiazole derivative | 0.09 |

| 18a | Imidazo[1,2-a]pyrimidine derivative | 1.34 |

| 12a | Tetrazolo[1,5-a]pyrimidine derivative | 1.56 |

Further studies on coumarins as inhibitors of the anti-apoptotic protein Mcl-1 have shown that substitution at the 6-position is delicate. For example, introducing a hydroxyl group at the C-6 position of the coumarin scaffold led to a six-fold decrease in Mcl-1 inhibitory activity, indicating that this position is sensitive to substitution and that a methyl group may be more favorable than a polar hydroxyl group for certain targets. nih.gov

Elucidation of Pharmacophoric Requirements

Pharmacophore modeling identifies the essential molecular features responsible for a compound's biological activity. For this compound derivatives, several key pharmacophoric requirements have been elucidated through computational and experimental studies.

For MAO-B Inhibition: Molecular docking studies of the highly active 6-methyl-3-phenylcoumarin inhibitor 5n into the active site of human MAO-B have provided significant insights. researchgate.net The key pharmacophoric features include:

Aromatic Core: The 6-methylcoumarin scaffold acts as a rigid core that positions the other functional groups correctly within the enzyme's binding pocket.

Hydrophobic Phenyl Group: A crucial π–π stacking interaction occurs between the phenyl ring at the 3-position of the coumarin and the phenyl ring of the amino acid Tyr326 in the MAO-B active site. This interaction is vital for high-affinity binding. researchgate.net

Substituent at C6: The methyl group at the 6-position likely contributes to hydrophobic interactions within a specific sub-pocket of the enzyme, enhancing binding and selectivity.

For Anticancer Activity: In the context of Mcl-1 inhibition, the pharmacophoric requirements for the coumarin scaffold have also been explored. Key findings suggest that a catechol group (two adjacent hydroxyl groups) on the benzene (B151609) ring of the coumarin is a critical feature for activity. nih.gov While this compound does not possess this feature, the studies highlight the importance of specific hydrogen bonding patterns. Furthermore, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position was found to enhance Mcl-1 inhibitory capacity, whereas hydrophilic groups were detrimental. nih.gov

General Interaction Propensities (SPR): Analysis of the crystal structure and intermolecular interactions of 3-acetylcoumarin (B160212) derivatives reveals their inherent properties for forming specific non-covalent bonds. These studies, which contribute to the understanding of Structure-Property Relationships (SPR), have found that C-H…O hydrogen bonds and π…π stacking are significant forces in the solid state. oszk.hu These interactions are fundamental to how the molecule is recognized by biological macromolecules, indicating that the acetyl group's oxygen and the aromatic rings are primary sites for interaction.

Development of Predictive Models

To accelerate the discovery of new and more potent analogues, predictive models such as Quantitative Structure-Activity Relationship (QSAR) and computational chemistry methods have been applied to coumarin derivatives.

DFT Calculations for Reactivity and Properties: Density Functional Theory (DFT) calculations have been employed to investigate the effects of different substituents on the coumarin ring. mdpi.com These quantum chemical calculations can predict how substituents at various positions, including C-6, influence the electronic properties of the molecule, such as the electron density at specific atoms. For instance, calculations have shown that substituents at the C-6 position have a negligible electronic effect on the C-4 atom, which is often a site for chemical reactions and biological interactions. mdpi.com Such models are predictive in nature, helping to explain experimental observations and guide the synthesis of new derivatives with desired electronic and reactive properties.

3D-QSAR Models: For coumarin-based Mcl-1 inhibitors, a three-dimensional QSAR (3D-QSAR) model was developed to further explore the structural requirements for potent inhibition. nih.gov Such models create a statistical correlation between the biological activity of a series of compounds and their 3D properties (steric and electrostatic fields). The resulting model can then be used to predict the activity of novel, unsynthesized compounds, providing a powerful tool for virtual screening and rational drug design. The model for Mcl-1 inhibitors highlighted the importance of the catechol group and the favorability of hydrophobic, electron-withdrawing groups at the C-4 position. nih.gov

Docking-Based SAR Analysis: For 3-phenylcoumarin-based MAO-B inhibitors, docking-based SAR analysis has been a key predictive tool. By computationally placing a series of synthesized compounds into the enzyme's crystal structure, researchers can rationalize the observed activities and build a predictive understanding of the required structural features for potent inhibition. nih.gov This approach confirmed the importance of the 3-phenyl group and allowed for the systematic exploration of various substituents on both the coumarin core and the phenyl ring to optimize binding affinity. nih.gov

Emerging Applications and Future Research Directions

Advanced Materials Science Applications

The coumarin (B35378) core is renowned for its fluorescent properties, making its derivatives highly valuable in materials science. Research is actively exploring the potential of 3-Acetyl-6-methylcoumarin and related structures in the development of sophisticated materials with tailored optical and electronic properties.

Fluorescent Dyes

Coumarin derivatives are well-established as fluorescent dyes. molaid.comnih.gov The 3-acetylcoumarin (B160212) framework is integral to various fluorescent probes. For instance, 3-Acetyl-7-hydroxycoumarin is a pH-sensitive fluorescent indicator dye. chemodex.com A closely related compound, 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester (AMCA-X, SE), is an amine-reactive probe that yields blue fluorescence, making it useful as a contrasting color in multicolor imaging applications. abpbio.comanaspec.comabpbio.comthermofisher.com While effective, the fluorescence of some coumarin dyes may be less intense than other available fluorophores, suggesting their best use is for labeling highly abundant targets. thermofisher.com

Table 1: Spectroscopic Properties of Related Fluorescent Coumarin Dyes

| Compound | Excitation Max (nm) | Emission Max (nm) | Application Note | Reference |

|---|---|---|---|---|

| 3-Acetyl-7-hydroxycoumarin | 419 | 458 (in H₂O) | pH-sensitive fluorescent indicator. | chemodex.com |

| AMCA-X, SE | ~353 | ~442 | Amine-reactive blue-fluorescent probe for bioconjugation. | abpbio.comanaspec.comabpbio.com |

| 7-amino-4-methylcoumarin (AMC) | 351 | 430 | Blue-fluorescent label. | anaspec.com |

Optoelectronics and Data Storage

The search for organic materials with significant nonlinear optical (NLO) properties for use in photonic devices has intensified due to their potential in optical switching, signal processing, and high-density data storage. researchgate.net Coumarin derivatives are among the organic compounds studied for these applications because of their delocalized π-electron systems. researchgate.net Theoretical studies on related compounds like 3-Acetyl-6-bromocoumarin (B182494) have been conducted to understand their third-order NLO properties, which are crucial for applications in optoelectronics and data transmission. researchgate.net The development of materials like 4-methyl coumarin fused barbituric acid azo dye, which has potential applications in photovoltaics, further underscores the relevance of the coumarin scaffold in this field. bohrium.com The broader field of biomineralization, which aims to produce nanocrystals for optoelectronic applications, provides a sustainable pathway for synthesizing such functional materials. nih.gov

Agrochemical Research and Development

In the search for environmentally safer alternatives to conventional pesticides, plant-derived compounds are gaining significant attention. nih.gov Coumarins, including this compound, have demonstrated promising activity against various plant pathogens.

Research has shown that 3-acetyl coumarin possesses bactericidal activity against significant plant pathogens such as Erwinia amylovora and Ralstonia solanacearum. mdpi.com R. solanacearum is a particularly devastating pathogen affecting crops like tobacco. mdpi.com Further studies have indicated that 6-methylcoumarin (B191867), a closely related compound, can inhibit the growth of R. solanacearum and suppress the bacterial wilt it causes in tobacco. mdpi.com The antifungal potential of these compounds is also a subject of investigation. For example, 6-methylcoumarin has shown potent antifungal activity against Valsa mali, the fungus responsible for apple Valsa canker, by disrupting its cell membrane and causing oxidative stress. nih.gov These findings suggest that coumarin derivatives could serve as lead compounds for developing new, effective biopesticides. nih.gov

Table 2: Agrochemical Activity of Coumarin Derivatives

| Compound | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| 3-Acetyl coumarin | Erwinia amylovora | Bactericidal activity. | mdpi.com |

| 3-Acetyl coumarin | Ralstonia solanacearum | Bactericidal activity. | mdpi.com |

| 6-Methylcoumarin | Ralstonia solanacearum | Inhibitory effect, suppressed tobacco bacterial wilt. | mdpi.com |

| 6-Methylcoumarin | Valsa mali | High antifungal activity (94.6% inhibition at 400 mg/L). | nih.gov |

Catalytic Applications

The versatility of the 3-acetylcoumarin scaffold extends to the field of catalysis. There is growing interest in the synthesis and characterization of metal complexes involving 3-acetylcoumarin derivatives, as these complexes show potential to act as catalysts in various chemical processes. ijrpr.com

The coordination of a metal ion to the 3-acetylcoumarin ligand can significantly alter the ligand's molecular orbitals and electronic density. ijrpr.com This modification of electronic properties is crucial for the redox characteristics of the complex, which in turn influences its catalytic activity. While much of the current research focuses on the synthesis and structural elucidation of these coordination complexes, their potential in catalytic processes is a promising area for future investigation. ijrpr.com The development of efficient synthetic routes, such as using eco-friendly catalysts like chitosan-grafted poly(vinylpyridine) for creating thiazolyl-coumarins from a 3-acetyl-6-methyl-2H-chromen-2-one precursor, also contributes to the broader exploration of these compounds' reactivity and potential applications. frontiersin.org

Design and Synthesis of Multi-Targeted Therapeutic Agents

The multifactorial nature of complex diseases like Alzheimer's and cancer has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. mdpi.comnih.gov The coumarin scaffold is a popular choice for designing such agents due to its favorable pharmacological properties. nih.gov

In the context of Alzheimer's disease, researchers are designing coumarin derivatives to simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). mdpi.comnih.gov For instance, a series of compounds based on 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) showed potent inhibition of human AChE and MAO-A. nih.gov The strategic placement of different functional groups on the coumarin ring allows for the fine-tuning of inhibitory activity against specific targets. nih.gov Similarly, in a study targeting leishmaniasis, coumarin analogues, including 6-methyl-3-acetyl coumarin, were investigated as potential multi-targeting inhibitors. ujpronline.com This approach holds the potential for synergistic therapeutic effects and is a significant frontier in modern medicinal chemistry. nih.gov

Table 3: Multi-Target Inhibition by Coumarin Derivatives

| Compound Series Based On | Target Enzyme | Reported Activity (IC₅₀) | Disease Context | Reference |

|---|---|---|---|---|

| 8-acetyl-7-hydroxy-4-methylcoumarin | hAChE | 1.52–4.95 μM | Alzheimer's Disease | nih.gov |

| 8-acetyl-7-hydroxy-4-methylcoumarin | hMAO-A | 6.97–7.65 μM | Alzheimer's Disease | nih.gov |

| 4,7-dimethyl-5-hydroxycoumarin | hMAO-B | 1.88–4.76 μM | Alzheimer's Disease | nih.gov |

Interdisciplinary Research Synergies and Future Prospects

The expanding applications of this compound and its analogues highlight the importance of interdisciplinary collaboration. The progression from fundamental synthesis to advanced applications in materials science, agrochemistry, and medicine requires a confluence of expertise from chemistry, physics, biology, and engineering.

Future research will likely focus on several key areas. In materials science, the rational design of new coumarin-based dyes and NLO materials with enhanced photostability and efficiency is a primary goal. thermofisher.com The use of computational modeling to predict the properties of novel derivatives before synthesis will be crucial. researchgate.net In agrochemicals, field studies are needed to validate the efficacy of coumarin-based agents and to develop environmentally friendly formulations. nih.gov

The most significant synergy lies in the development of therapeutic agents. The design of MTDLs is an inherently interdisciplinary task, combining organic synthesis, computational chemistry (molecular docking and dynamics), and extensive biological evaluation (in vitro and in vivo assays). ijrpr.comnih.gov Future work will likely involve leveraging computational simulations to predict pharmacokinetic properties and drug-target interactions, thereby accelerating the discovery of new therapeutic candidates. ijrpr.comresearchgate.net The findings from studies on coumarin complexes and their antioxidant or catalytic activities can provide valuable insights, paving the way for future investigations into their biomedical and industrial relevance. ijrpr.com

Table of Mentioned Compounds

Q & A

Q. How to investigate synergistic effects of this compound with other bioactive compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.